An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitropyridine from 3-Hydroxypyridine
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitropyridine from 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-nitropyridine (B88870), a key intermediate in the pharmaceutical industry, from its precursor, 3-hydroxypyridine (B118123). The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to support research and development efforts.
Introduction
3-Hydroxy-2-nitropyridine, also known as 2-nitro-3-pyridinol, is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for multi-target tyrosine kinase inhibitors.[1] Its chemical structure, featuring both a hydroxyl and a nitro group on a pyridine (B92270) ring, makes it a versatile synthon for further chemical modifications. The primary route to its synthesis involves the electrophilic nitration of 3-hydroxypyridine. This guide explores several documented methods for this conversion, highlighting the reagents, reaction conditions, and yields.
Synthetic Methodologies
The synthesis of 3-hydroxy-2-nitropyridine from 3-hydroxypyridine is primarily achieved through nitration. The choice of nitrating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process. The most common methods are:
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Mixed Acid Nitration: This traditional method employs a mixture of concentrated sulfuric acid and concentrated nitric acid. While effective, it is associated with significant pollution and equipment corrosion.[1]
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Nitrate (B79036) Salt in Acidic Medium: A more contemporary and safer approach utilizes a nitrate salt, such as potassium nitrate (KNO₃), in the presence of a strong acid like concentrated sulfuric acid. This method generates nitric acid in situ, allowing for a more controlled reaction.[2]
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Nitrate Salt with Acetic Anhydride (B1165640): This alternative method avoids the use of strong mineral acids, instead using a metal nitrate/acetic anhydride system. This approach is reported to be less corrosive and environmentally friendlier, with high yields.[1][3]
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Fuming Nitric and Sulfuric Acids: For obtaining a high-purity product, a method involving fuming nitric acid and fuming sulfuric acid (oleum) has been patented. This method, however, requires stringent safety precautions due to the highly corrosive and reactive nature of the reagents.[4]
The following diagram illustrates the general chemical transformation:
Figure 1: General reaction scheme for the nitration of 3-hydroxypyridine.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic protocols for the preparation of 3-hydroxy-2-nitropyridine.
Table 1: Comparison of Different Nitration Methods
| Method | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Mixed Acid | Conc. H₂SO₄ + Conc. HNO₃ | - | < 30 | Not specified | Not specified | [1] |
| Nitrate/Acetic Anhydride | KNO₃ / Acetic Anhydride | Ethyl Acetate (B1210297) | 45 | Not specified | 81 | [3][5] |
| Nitrate/Sulfuric Acid | Anhydrous KNO₃ / Conc. H₂SO₄ | - | 40 | 2 | 49.7 | [2] |
| Fuming Acids (Example 1) | Fuming H₂SO₄ (42%) + Fuming HNO₃ | - | 80 | 3 | Not specified | [4] |
| Fuming Acids (Example 2) | Fuming H₂SO₄ (45%) + Fuming HNO₃ | - | 84 | 4.5 | Not specified | [4] |
| Fuming Acids (Example 3) | Fuming H₂SO₄ (48%) + Fuming HNO₃ | - | 87 | 3.5 | Not specified | [4] |
Table 2: Molar Ratios of Reactants
| Method | 3-Hydroxypyridine : Nitrating Agent (molar ratio) | Reference |
| Nitrate/Sulfuric Acid | 1 : 1.2 (3-hydroxypyridine : KNO₃) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Method 1: Nitration using Potassium Nitrate and Acetic Anhydride
This protocol is adapted from a method reported to have a high yield and improved environmental safety profile.[3][5]
Materials:
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3-Hydroxypyridine (10g)
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Ethyl acetate (80ml)
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Potassium nitrate (KNO₃) (4.2g)
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Acetic anhydride (21ml)
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Saturated sodium hydroxide (B78521) (NaOH) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Activated carbon
Procedure:
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To a 250mL three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.
-
Heat the mixture to 45°C with magnetic stirring.
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Monitor the reaction progress until completion.
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Cool the reaction mixture to room temperature and filter by suction.
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Wash the filter cake with a small amount of ethyl acetate 1 to 2 times.
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Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.
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Extract the aqueous layer with ethyl acetate 3 to 4 times.
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Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour.
-
Cool the mixture and filter to remove the activated carbon.
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Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
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Dry the resulting product in a drying oven to obtain 3-hydroxy-2-nitropyridine.
Reported Yield: 11.9g (81%)[3]
Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid
This protocol is based on a patented method that utilizes KNO₃ in concentrated sulfuric acid.[2]
Materials:
-
3-Hydroxypyridine
-
Anhydrous potassium nitrate (KNO₃)
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Concentrated sulfuric acid (H₂SO₄)
-
Solid sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid with stirring.
-
Slowly add anhydrous KNO₃ in batches. The optimal molar ratio of 3-hydroxypyridine to KNO₃ is 1:1.2.
-
Heat the mixture to 40°C and stir for 2 hours.
-
After the reaction is complete, slowly pour the mixture into water.
-
Adjust the pH of the solution to 6.5 using solid NaHCO₃.
-
Let the solution stand overnight to allow for precipitation.
-
Filter the precipitate and dry to obtain 3-hydroxy-2-nitropyridine.
Reported Yield: 49.7%[2]
Method 3: Nitration using Fuming Sulfuric Acid and Fuming Nitric Acid
This protocol is derived from a patent aimed at producing high-purity 3-hydroxy-2-nitropyridine.[4]
Materials:
-
3-Hydroxypyridine
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (oleum)
-
Fuming nitric acid
-
Concentrated ammonia (B1221849) water
Procedure:
-
Add concentrated sulfuric acid to 3-hydroxypyridine while stirring.
-
Volatilize hydrogen chloride under reduced pressure.
-
Add fuming sulfuric acid and fuming nitric acid.
-
Heat the mixture to 80-87°C and stir for 3-5 hours.
-
Cool the mixture and dropwise add concentrated ammonia water to adjust the pH to 5-5.5.
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Add water and stir to induce precipitation.
-
Filter and dry the precipitate to obtain 3-hydroxy-2-nitropyridine.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Figure 2: Workflow for nitration using KNO₃ and acetic anhydride.
Figure 3: Workflow for nitration using KNO₃ and concentrated H₂SO₄.
Conclusion
The synthesis of 3-hydroxy-2-nitropyridine from 3-hydroxypyridine can be achieved through several nitration methods. The choice of methodology depends on the desired scale, purity requirements, and environmental and safety considerations. The use of nitrate salts with acetic anhydride or sulfuric acid offers safer and more environmentally benign alternatives to the traditional mixed acid approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the synthesis of this important pharmaceutical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
